molecular formula C14H16O3S B1403784 2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 1439908-16-3

2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1403784
M. Wt: 264.34 g/mol
InChI Key: XRZNUKRLXZYVMT-UHFFFAOYSA-N
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Description

2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid, commonly referred to as 4-MBCA, is a carboxylic acid derived from 4-methylsulfanylbenzene. It is a colorless, crystalline solid with a molecular formula of C10H12O3S and a molecular weight of 212.26 g/mol. 4-MBCA is widely used as a reagent in organic synthesis and as a starting material for the production of various pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Organic Chemistry

  • Application : Enantioselective remote methylene C−H (hetero)arylation of cycloalkane carboxylic acids .
  • Method : This involves the use of chiral bifunctional oxazoline-pyridone ligands that enable enantioselective palladium-catalyzed remote g-C−H (hetero)arylations of free cycloalkane carboxylic acids .
  • Results : The reaction establishes g-tertiary and a-quaternary stereocenters simultaneously in up to >99% enantiomeric excess, providing access to a wide range of cyclic chiral synthons and bioactive molecules .

Pharmaceutical Industry

  • Application : Cyclopentanecarboxylic acid is used as an intermediate in the synthesis of a variety of drugs .
  • Results : It is a key precursor in the synthesis of the anti-inflammatory drug ibuprofen .

Fragrance Industry

  • Application : Cyclopentanecarboxylic acid serves as a building block for creating a variety of unique, complex scents .
  • Results : The results would vary depending on the specific fragrance being created .

Dye Synthesis

  • Application : Cyclopentanecarboxylic acid can be used in the synthesis of dyes .
  • Results : The results would vary depending on the specific dye being synthesized .

Organic Chemistry Research

  • Application : It is used as a starting material in a range of synthetic transformations .
  • Results : The results would vary depending on the specific synthetic transformation being carried out .

Carboxylation of Organometallic Intermediates

  • Application : The carboxyl group can replace the halogen in an organic halogen compound through carboxylation of organometallic intermediates .
  • Method : This method begins with an organic halogen compound and the carboxyl group eventually replaces the halogen. The initial product is a salt of the carboxylic acid, which must then be released by treatment with strong aqueous acid .
  • Results : The results would vary depending on the specific organometallic intermediate being carboxylated .

Carboxylation of Organometallic Intermediates

  • Application : The carboxyl group can replace the halogen in an organic halogen compound through carboxylation of organometallic intermediates .
  • Method : This method begins with an organic halogen compound and the carboxyl group eventually replaces the halogen. The initial product is a salt of the carboxylic acid, which must then be released by treatment with strong aqueous acid .
  • Results : The results would vary depending on the specific organometallic intermediate being carboxylated .

Synthesis of Carboxylic Acids

  • Application : Many of the chemical reactions used for the preparation of carboxylic acids are oxidations .
  • Method : Such reactions have been discussed in previous sections of this text, and the following diagram summarizes most of these .
  • Results : The results would vary depending on the specific oxidation reaction being carried out .

Environmental Impact

  • Application : Due to its use in various industries, cyclopentanecarboxylic acid can find its way into the environment through waste streams .
  • Method : While it is biodegradable, improper disposal could potentially lead to short-term environmental damage .

properties

IUPAC Name

2-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZNUKRLXZYVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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